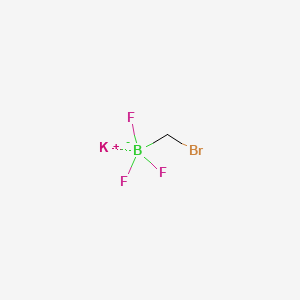

Potassium (bromomethyl)trifluoroborate

Overview

Description

Potassium (bromomethyl)trifluoroborate is a white to light yellow solid . It is an organotrifluoroborate that is involved in Suzuki-Miyaura cross-coupling reactions and the synthesis of functionalized ethyltrifluoroborates . It can also participate in SN2 displacement with alkoxides .

Synthesis Analysis

Potassium trifluoroborate can be synthesized by hydroboration or C-B coupling reaction . A multicomponent reaction of potassium trifluoroborate salts has also been reported .Molecular Structure Analysis

The molecular formula of this compound is CH2BBrF3K . It has a molecular weight of 200.84 .Chemical Reactions Analysis

This compound is involved in Suzuki-Miyaura cross-coupling reactions and the synthesis of functionalized ethyltrifluoroborates . It can also participate in SN2 displacement with alkoxides .Physical and Chemical Properties Analysis

This compound is a white to light yellow solid . It has a molecular weight of 200.84 .Scientific Research Applications

Metalation of Aryl Bromides

Potassium (bromomethyl)trifluoroborate has been utilized in the metalation of aryl bromides, showing effectiveness in reactions with a variety of electrophiles. This process, involving lithium-halogen exchange, has been successful in yielding good to excellent yields of corresponding alcohols when aldehydes or ketones are used as the electrophilic partner (Molander & Ellis, 2006).

Synthesis of Functionalized Organotrifluoroborates

In another application, potassium bromomethyltrifluoroborate has been employed in the synthesis of functionalized organotrifluoroborates. This involves a method where halomethyltrifluoroborates are prepared and then used in nucleophilic substitution reactions to create potassium organotrifluoroborates (Molander & Ham, 2006).

Selective Hydrogenation

This compound is also used in the selective hydrogenation of potassium trifluoropropyltrifluoroborate. This process allows for the creation of either isomer of β-trifluoromethylstyrenes, showcasing its versatility in chemical synthesis (Ramachandran & Mitsuhashi, 2015).

Suzuki-Miyaura Cross-Coupling Reactions

The compound is involved in Suzuki-Miyaura cross-coupling reactions. Potassium Boc-protected aminomethyltrifluoroborate, synthesized through a "one-pot" process using this trifluoroborate, has been successfully utilized in cross-coupling reactions with aryl and hetaryl chlorides (Molander & Shin, 2011).

Palladium-Catalyzed Cross-Coupling

Another significant use is in palladium-catalyzed cross-coupling reactions, where potassium cyclopropyl trifluoroborates are produced and then used in coupling reactions with aryl bromides. This method is valuable for synthesizing enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).

Mechanism of Action

Target of Action

Potassium (bromomethyl)trifluoroborate primarily targets organoboron reagents . These reagents are involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The compound’s role is to act as a versatile and stable boronic acid surrogate .

Mode of Action

The compound interacts with its targets through nucleophilic coupling . It participates in the Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile . This interaction results in the synthesis of functionalized ethyltrifluoroborates .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . The downstream effects include the production of a variety of functionalized substrates .

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature , and it’s soluble in water , which can impact its use in various reactions.

Result of Action

The molecular effect of the compound’s action is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.

Safety and Hazards

Potassium (bromomethyl)trifluoroborate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . This suggests that they have a promising future in the field of organic synthesis.

Relevant Papers I analyzed all relevant papers retrieved. The most relevant papers discuss the synthesis and applications of potassium trifluoroborates , their mechanism of action , and their physical and chemical properties .

Properties

IUPAC Name |

potassium;bromomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDFPIRYUOCVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CBr)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635641 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-44-2 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (bromomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

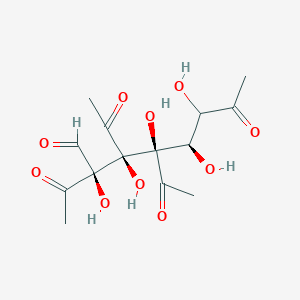

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)